2-Amino-2-(3-bromophenyl)propanoic acid
Overview
Description
Synthetic Routes and Reaction Conditions:
Bromination of Phenylalanine: One common method involves the bromination of L-phenylalanine. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or water.
Industrial Production Methods: Industrial production of 2-Amino-2-(3-bromophenyl)propanoic acid often involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or alkylated derivatives of the original compound.
Oxidation Products: Oxidized forms of the amino and carboxyl groups, such as nitro or carboxylate derivatives.
Reduction Products: Reduced forms of the amino and carboxyl groups, such as amines or alcohols.
Mechanism of Action
Target of Action
2-Amino-2-(3-bromophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, it can be inferred that this compound may interact with the same or similar targets.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the synthesis of proteins and the production of neurotransmitters and hormones .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to phenylalanine, it may influence the production of neurotransmitters and hormones, thereby affecting mood, cognition, and physiological responses to stress and exercise .
Scientific Research Applications
2-Amino-2-(3-bromophenyl)propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-2-(3-bromophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-bromophenyl)propanoic acid: This compound has the bromine atom attached at the para position of the phenyl ring, which can result in different chemical and biological properties.
2-Amino-3-(2-bromophenyl)propanoic acid: With the bromine atom at the ortho position, this compound may exhibit different reactivity and interactions compared to the meta-substituted derivative.
Uniqueness: The meta-substitution of the bromine atom in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAAMUVAJIERNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288163 | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-36-2 | |
Record name | α-Amino-3-bromo-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7399-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 54406 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7399-36-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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